Methyl 4-ethylhex-2-ynoate
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Overview
Description
Methyl 4-ethylhex-2-ynoate is an organic compound with the molecular formula C10H16O2. It is an ester derived from 4-ethylhex-2-ynoic acid and methanol. This compound is known for its unique structure, which includes an alkyne group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-ethylhex-2-ynoate can be synthesized through various methods. One common approach involves the esterification of 4-ethylhex-2-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethylhex-2-ynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group can yield alkanes or alkenes.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Production of alkanes or alkenes.
Substitution: Generation of amides or esters.
Scientific Research Applications
Methyl 4-ethylhex-2-ynoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-ethylhex-2-ynoate involves its interaction with various molecular targets. The alkyne group can undergo addition reactions with electrophiles, while the ester group can be hydrolyzed by esterases. These interactions facilitate its role as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methylhex-4-ynoate
- Methyl 4-bromobut-2-ynoate
- Methyl 3-(3-methylphenyl)prop-2-enoate
Uniqueness
Methyl 4-ethylhex-2-ynoate is unique due to its specific alkyne and ester functional groups, which provide distinct reactivity patterns compared to similar compounds. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
methyl 4-ethylhex-2-ynoate |
InChI |
InChI=1S/C9H14O2/c1-4-8(5-2)6-7-9(10)11-3/h8H,4-5H2,1-3H3 |
InChI Key |
MNRPJNXNKSSOOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C#CC(=O)OC |
Origin of Product |
United States |
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